1-(3,4-Dichlorophenyl)-3-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]urea
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Overview
Description
1-(3,4-Dichlorophenyl)-3-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]urea is a chemical compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of dichlorophenyl and dihydroxypropyl groups in its structure suggests potential biological activity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-3-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]urea typically involves the reaction of 3,4-dichloroaniline with a suitable isocyanate or carbamate precursor. The reaction conditions may include:
Solvent: Common solvents such as dichloromethane or ethanol.
Catalyst: Acid or base catalysts to facilitate the reaction.
Temperature: Moderate temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters and purification techniques is crucial for achieving high-quality products.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-3-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]urea can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: Halogen substitution reactions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing derivatives, while substitution reactions may produce various substituted urea derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity and potential as a pharmaceutical agent.
Medicine: Exploring its therapeutic potential for treating various diseases.
Industry: Utilizing its properties in the development of new materials or agricultural chemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]urea involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction: Affecting intracellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dichlorophenyl)-3-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]thiourea: Similar structure with a thiourea group instead of a urea group.
1-(3,4-Dichlorophenyl)-3-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]carbamate: Similar structure with a carbamate group instead of a urea group.
Uniqueness
The uniqueness of 1-(3,4-Dichlorophenyl)-3-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]urea lies in its specific combination of functional groups, which may confer distinct biological activity and reactivity compared to similar compounds.
Properties
CAS No. |
84882-80-4 |
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Molecular Formula |
C11H14Cl2N2O4 |
Molecular Weight |
309.14 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]urea |
InChI |
InChI=1S/C11H14Cl2N2O4/c12-8-2-1-7(3-9(8)13)14-10(19)15-11(4-16,5-17)6-18/h1-3,16-18H,4-6H2,(H2,14,15,19) |
InChI Key |
XPSMRYZSUCSDRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC(CO)(CO)CO)Cl)Cl |
Origin of Product |
United States |
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